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molecular formula C12H28ClNO B8273679 12-Aminododecan-1-ol hydrochloride

12-Aminododecan-1-ol hydrochloride

Cat. No. B8273679
M. Wt: 237.81 g/mol
InChI Key: MBHCRDGQXFQJMU-UHFFFAOYSA-N
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Patent
US06046201

Procedure details

To a suspension of 5.0 g of tert-butyl N-(12-hydroxydodecyl)carbamate in 25 ml of methanol was added 3 ml of hydrochloric acid and the mixture was heated under reflux for one hour. The reaction solution was distilled off under reduced pressure, ethyl acetate was added to the residue, the crystal thus precipitated out was recovered by filtration and dried under reduced pressure to afford 3.23 g of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][NH:14]C(=O)OC(C)(C)C.[ClH:22]>CO>[ClH:22].[NH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][OH:1] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OCCCCCCCCCCCCNC(OC(C)(C)C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The reaction solution was distilled off under reduced pressure, ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
the crystal thus precipitated out
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.NCCCCCCCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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